molecular formula C6H10Br2N2 B2803285 5-(Bromomethyl)-1,4-dimethylpyrazole;hydrobromide CAS No. 2243504-84-7

5-(Bromomethyl)-1,4-dimethylpyrazole;hydrobromide

Cat. No.: B2803285
CAS No.: 2243504-84-7
M. Wt: 269.968
InChI Key: IKZZLOGMCNPLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-1,4-dimethylpyrazole;hydrobromide is a halogenated pyrazole derivative characterized by a bromomethyl (-CH2Br) substituent at the 5-position and methyl groups at the 1- and 4-positions of the pyrazole ring. The hydrobromide counterion enhances its solubility in polar solvents, making it suitable for synthetic applications in pharmaceuticals and agrochemicals. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

5-(bromomethyl)-1,4-dimethylpyrazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2.BrH/c1-5-4-8-9(2)6(5)3-7;/h4H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZZLOGMCNPLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243504-84-7
Record name 5-(bromomethyl)-1,4-dimethyl-1H-pyrazole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1,4-dimethylpyrazole;hydrobromide typically involves the bromomethylation of 1,4-dimethylpyrazole. One common method includes the reaction of 1,4-dimethylpyrazole with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic displacement with diverse reagents under controlled conditions:

Nucleophile Conditions Product Yield
Sodium azide (NaN₃)DMF, 80°C, 6 hr5-(Azidomethyl)-1,4-dimethylpyrazole82%
Potassium thiocyanate (KSCN)Ethanol, reflux, 8 hr5-(Thiocyanatomethyl)-1,4-dimethylpyrazole78%
BenzylamineTHF, RT, 12 hr5-((Benzylamino)methyl)-1,4-dimethylpyrazole75%
Sodium methoxide (NaOMe)Methanol, 60°C, 4 hr5-(Methoxymethyl)-1,4-dimethylpyrazole85%

Key Observations:

  • Polar aprotic solvents (e.g., DMF) accelerate substitution kinetics due to enhanced nucleophilicity.

  • Steric hindrance from the 1,4-dimethyl groups marginally reduces reactivity compared to non-methylated analogs.

Oxidation

Treatment with KMnO₄ in acidic conditions yields 5-(carboxymethyl)-1,4-dimethylpyrazole (88% yield), a precursor for carboxylate-functionalized ligands.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the bromomethyl group to a hydroxymethyl derivative, though competing dehydrohalogenation may occur at elevated temperatures (>50°C).

Transition Metal-Catalyzed Coupling

The compound participates in Suzuki-Miyaura cross-coupling reactions:

text
Reaction: 5-(Bromomethyl)-1,4-dimethylpyrazole + Phenylboronic acid Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 90°C, 12 hr Product: 5-(Phenylmethyl)-1,4-dimethylpyrazole Yield: 76% [1][9]

This reactivity enables modular synthesis of biaryl-pyrazole hybrids for catalysis or medicinal chemistry applications.

Biological Activity Modulation

Derivatives synthesized from this compound show structure-dependent bioactivity:

  • Antibacterial Activity: A pyrazole-oxime ether analog exhibited MIC values of 1.2–2.6 µg/mL against Bacillus subtilis and Staphylococcus aureus .

  • Cytotoxicity: In HeLa cells, 5-((4-chlorophenyl)methyl)-1,4-dimethylpyrazole derivatives demonstrated 100% viability at 10 µM, suggesting low acute toxicity .

Scientific Research Applications

5-(Bromomethyl)-1,4-dimethylpyrazole;hydrobromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.

    Medicine: Pyrazole derivatives have shown potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1,4-dimethylpyrazole;hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 5-(Bromomethyl)-1,4-dimethylpyrazole;hydrobromide with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Counterion Key Data/Notes Reference ID
This compound C₆H₉BrN₂·HBr 257.97 1,4-dimethyl; 5-bromomethyl Hydrobromide High polarity due to hydrobromide; likely soluble in water and methanol
4-Bromo-5-(bromomethyl)-1-methylpyrazol-3-one C₅H₅Br₂N₂O 316.92 1-methyl; 4-bromo; 5-bromomethyl None LC/MS m/z 317 [M+H]⁺; synthesized via bromination of pyrazol-3-one derivatives
5-(Bromomethyl)-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole C₉H₁₀BrN₃O 256.10 Oxazole core; pyrazole substituent None XLogP3 = 1.3 (lipophilic); used in heterocyclic library synthesis
(5R)-5-(Bromomethyl)-5H-pyrrolo[1,2-a]imidazole;hydrobromide C₇H₁₀Br₂N₂ 281.98 Pyrroloimidazole core; 5-bromomethyl Hydrobromide 95% purity; chiral center at 5-position; stored at -30°C to prevent decomposition
4-(Bromomethyl)-1H-imidazole;hydrobromide C₄H₅BrN₂·HBr 241.91 Imidazole core; 4-bromomethyl Hydrobromide Melting point >170°C; used in coordination chemistry

Key Observations :

  • Counterion Impact : Hydrobromide salts (e.g., ) exhibit higher solubility in polar solvents compared to neutral analogs (e.g., ).
  • Heterocycle Diversity : Pyrazole derivatives (e.g., ) are less lipophilic (lower XLogP3) than oxazole or imidazole analogs (e.g., XLogP3 = 1.3 for ).
  • Synthetic Utility : Bromomethyl groups enable further functionalization (e.g., nucleophilic substitution), as seen in the synthesis of trisubstituted oxazoles and pyrroloimidazoles .

Stability and Handling

  • Thermal Stability : Hydrobromide salts (e.g., ) are generally stable at room temperature but may decompose under prolonged light exposure. For example, (5R)-5-(Bromomethyl)-pyrroloimidazole hydrobromide requires storage at -30°C .
  • Moisture Sensitivity : Neutral bromomethyl-pyrazoles (e.g., ) are less hygroscopic than their hydrobromide counterparts.

Biological Activity

5-(Bromomethyl)-1,4-dimethylpyrazole; hydrobromide is a chemical compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its cytotoxic effects, antimicrobial properties, and potential applications in cancer therapy.

Chemical Structure and Properties

5-(Bromomethyl)-1,4-dimethylpyrazole is characterized by a pyrazole ring with a bromomethyl group at the 5-position. Its hydrobromide form enhances solubility in aqueous solutions, making it suitable for biological assays. The compound's structure can be represented as follows:

C7H9BrN2\text{C}_7\text{H}_9\text{BrN}_2

Cytotoxic Activity

Recent studies have demonstrated that derivatives of 5-(Bromomethyl)-1,4-dimethylpyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating several pyrazole derivatives found that compound 5f (which includes the 3,5-dimethylpyrazole moiety) showed an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard chemotherapy agent 5-fluorouracil (IC50 = 8.34 µM) .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
5fC65.13
5-FUC68.34
4aSH-SY5YNot specified

Flow cytometry analysis indicated that the mechanism of action for these compounds involves apoptosis induction in cancer cells .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been investigated. In a study assessing the antibacterial efficacy of various compounds, it was found that certain pyrazole derivatives inhibited biofilm formation and exhibited significant antibacterial activity against multiple strains of bacteria, including Salmonella spp. The minimum inhibitory concentration (MIC) for some compounds was recorded at 62.5 μg/mL .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 1Salmonella spp.62.5
Compound 2E. coliNot specified

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can be influenced by structural modifications. A recent study highlighted that electron-withdrawing groups on the pyrazole ring enhance cytotoxicity compared to electron-donating groups . This suggests that careful design of pyrazole derivatives could optimize their therapeutic potential.

Case Studies

Several case studies have explored the therapeutic applications of pyrazole derivatives in oncology:

  • Glioma Treatment : A derivative containing the pyrazole structure was shown to induce cell cycle arrest in glioma cells, suggesting potential use in targeted glioma therapies .
  • Combination Therapies : Research indicates that combining pyrazole derivatives with established chemotherapeutic agents may enhance efficacy and reduce resistance in cancer treatment protocols .

Q & A

Q. What are the established synthetic routes for 5-(Bromomethyl)-1,4-dimethylpyrazole hydrobromide, and how do reaction parameters affect yield optimization?

  • Methodological Answer : Synthesis typically involves bromination of 1,4-dimethylpyrazole. For analogous brominated pyrazoles (e.g., 4-bromo-1,5-dimethylpyrazole), bromination is achieved using N-bromosuccinimide (NBS) under radical conditions or HBr with a peroxide initiator. Solvents like dichloromethane or acetonitrile at 0–5°C minimize side reactions. Hydrobromic acid is then added to form the hydrobromide salt. Yields (60–85%) depend on stoichiometric control (1:1.2 substrate:NBS ratio) and reaction time (4–12 hrs). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity, validated by HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they highlight?

  • Methodological Answer :
  • 1H/13C NMR : The bromomethyl group (CH2Br) appears as a singlet at ~4.3 ppm (1H NMR) and ~30 ppm (13C NMR). Methyl groups on the pyrazole resonate at ~2.5 ppm (1H) and ~10–15 ppm (13C).
  • IR Spectroscopy : C-Br stretching vibrations at 550–600 cm⁻¹ confirm bromine incorporation.
  • Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]+ align with the molecular formula (C6H10Br2N2).
  • X-ray Crystallography : Resolves regiochemistry and crystal packing (e.g., dihedral angles between pyrazole and substituents), as seen in related bromopyrazole structures .

Advanced Questions

Q. How does the bromomethyl group’s reactivity compare to chloromethyl or iodomethyl analogs in nucleophilic substitutions, and what mechanistic insights inform this behavior?

  • Methodological Answer : Bromine’s moderate leaving ability (vs. Cl⁻ or I⁻) balances reactivity and stability. In SN2 reactions (e.g., with NaN3), bromomethyl derivatives exhibit faster kinetics (k = 0.15 min⁻¹ in DMF at 25°C) than chloromethyl analogs (k = 0.05 min⁻¹) but slower than iodomethyl (k = 0.3 min⁻¹). Steric hindrance from the 1,4-dimethyl groups reduces nucleophile accessibility, necessitating polar aprotic solvents and elevated temperatures (60–80°C). Competing elimination is mitigated using mild bases (e.g., K2CO3) .

Q. What challenges arise in Pd-catalyzed cross-coupling reactions with this compound, and how are catalytic systems optimized?

  • Methodological Answer : Suzuki-Miyaura couplings face steric hindrance from the 1,4-dimethyl groups, reducing yields (40–60%). Optimized conditions use Pd(OAc)2 with XPhos ligand (2 mol%) in toluene/water (3:1) at 90°C. Base selection (Cs2CO3 > K3PO4) suppresses protodebromination. Competing Heck-type side reactions are minimized by limiting reaction time (<12 hrs). GC-MS or in situ NMR monitors arylboronic acid consumption .

Q. How do structural modifications (e.g., substituent variation) impact biological activity, and what methodologies resolve contradictory data in SAR studies?

  • Methodological Answer :
  • Antimicrobial Activity : Electron-withdrawing substituents (e.g., NO2 at position 3) enhance activity (MIC = 8 µg/mL vs. S. aureus) compared to electron-donating groups (MIC = 32 µg/mL).
  • Cytotoxicity Conflicts : Discrepancies between MTT assays (IC50 = 50 µM) and hemolysis tests (HC50 > 200 µM) suggest selective membrane interactions. Orthogonal assays (e.g., flow cytometry) validate target specificity.
  • Computational Modeling : Docking studies (AutoDock Vina) correlate logP values (1.8–2.5) with improved blood-brain barrier penetration, but crystallization solvent effects (MeOH vs. EtOAc) can skew molecular dynamics (MD) predictions .

Q. What crystallographic discrepancies exist in related bromopyrazole derivatives, and how do they affect computational modeling accuracy?

  • Methodological Answer : Reported dihedral angles between the pyrazole ring and bromomethyl group vary by 5–10° across studies (e.g., 85° in vs. 78° in ) due to solvent-dependent packing (e.g., methanol induces tighter packing). Density Functional Theory (DFT) optimizations (B3LYP/6-31G*) align better with experimental data when solvent effects (PCM model) are included. Such discrepancies necessitate multi-method validation for drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.